2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBITRAWQJXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, also known as SC-315258, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure features a piperidine ring substituted with a 4-fluorophenoxy group, which may influence its interaction with biological macromolecules, including receptors and enzymes.
- Molecular Formula : C12H17ClFN
- Molecular Weight : 245.73 g/mol
- Structure : The compound's structural characteristics suggest that it may exhibit significant pharmacological properties due to its ability to interact with various biological targets.
The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can modulate the activity of neurotransmitter receptors and enzymes, leading to alterations in biochemical pathways and cellular processes. The compound's ability to influence central nervous system activity is particularly noteworthy, suggesting potential applications in treating neurological disorders.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of the piperidine ring is believed to enhance these activities, making it relevant for further exploration in antimicrobial drug development .
- Anti-inflammatory Effects : Compounds with structural similarities have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, suggesting that this compound may also possess such effects .
Study on Neurotransmitter Receptors
A study investigated the interaction of this compound with G-protein coupled receptors (GPCRs). Functional assays revealed that the compound could modulate G-protein activation, indicating its potential as a therapeutic agent in treating psychiatric disorders .
Antimicrobial Evaluation
In vitro tests assessed the antibacterial activity of the compound against various pathogens. The results indicated moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM for different strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 8 |
Anti-inflammatory Assessment
In another study focusing on anti-inflammatory potential, derivatives similar to this compound were evaluated for their COX-1 and COX-2 inhibition capabilities. The findings suggested that these compounds could significantly reduce inflammation markers in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the phenyl substituent can significantly affect biological activity. Electron-donating groups on the phenyl ring enhance receptor binding affinity and enzymatic inhibition, while electron-withdrawing groups may reduce activity.
Scientific Research Applications
Treatment of Inflammatory Conditions
Research indicates that compounds similar to 2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride exhibit potential as selective antagonists for the EP4 receptor, which plays a significant role in inflammatory processes such as arthritis. A patent describes these compounds as useful in treating osteoarthritis and rheumatoid arthritis, conditions that affect millions globally and are often treated with nonsteroidal anti-inflammatory drugs (NSAIDs) that may have adverse cardiovascular effects . The selective inhibition of the EP4 receptor could provide an alternative treatment pathway with fewer side effects compared to traditional therapies.
Neurological Disorders
The compound has also been investigated for its potential in treating various central nervous system disorders. Its structural similarity to other piperidine derivatives suggests that it may inhibit serotonin and noradrenaline reuptake, which is beneficial in treating conditions such as depression, anxiety, and panic disorders . The pharmacokinetic profiles of these compounds can vary significantly, indicating the need for further research into their efficacy and safety profiles.
Mechanistic Insights
Understanding the mechanism of action is crucial for the development of therapeutic agents. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation . The interactions at specific receptor sites can lead to enhanced therapeutic effects while minimizing side effects associated with broader-spectrum medications.
Case Study: EP4 Antagonism
In a study focusing on the role of EP4 antagonists in managing arthritis pain, compounds structurally related to this compound were evaluated for their ability to reduce inflammation without affecting prostanoid biosynthesis . This was demonstrated in rodent models where selective antagonism resulted in significant pain relief without the gastrointestinal side effects commonly associated with NSAIDs.
Pharmacological Evaluation
Another research effort involved assessing the metabolic stability and locomotor activity of piperidine derivatives in animal models. The findings indicated that modifications to the piperidine structure could enhance metabolic stability while maintaining pharmacological efficacy . This highlights the importance of structural optimization in developing effective therapeutic agents.
Data Table: Comparative Analysis of Piperidine Derivatives
| Compound Name | Target Receptor | Therapeutic Use | Side Effects |
|---|---|---|---|
| 2-[(4-Fluorophenoxy)methyl]piperidine HCl | EP4 Receptor | Osteoarthritis, Rheumatoid Arthritis | Reduced compared to NSAIDs |
| (+/−)-4-[(4-trifluoromethoxyphenoxy)methyl]-piperidine | Serotonin/Norepinephrine Reuptake Inhibitor | Depression, Anxiety | Varies by patient response |
| 4-[(4-fluorophenyl)hydroxy]methyl-piperidine | Unknown | Potential Antidepressant | Not extensively studied |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride with structurally analogous piperidine derivatives:
Key Differences and Implications
Substituent Effects: Paroxetine Hydrochloride includes a benzodioxol ring and fluorophenyl group, contributing to its selective serotonin reuptake inhibitor (SSRI) activity . 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl () features dual halogenation (Cl and F), which could alter electronic properties and toxicity compared to the single fluorine in the target compound . Nitro-containing derivatives () exhibit higher reactivity due to the nitro group, which may compromise stability but enhance binding in certain targets .
Pharmacokinetics: The hydrochloride salt in all listed compounds improves water solubility, but differences in lipophilicity (e.g., paroxetine’s benzodioxol vs. the target’s phenoxy group) affect blood-brain barrier penetration and metabolic pathways.
Safety and Regulation :
- Piperidine derivatives often lack comprehensive toxicological data. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride () is labeled as acutely toxic but lacks chronic toxicity data . Similar gaps likely apply to the target compound.
- Regulatory frameworks like IECSC (China) and EPA guidelines () apply broadly to such compounds, though specific approvals depend on structural and hazard profiles .
Research Findings and Data Gaps
Preparation Methods
Nucleophilic Substitution of Piperidine with 4-Fluorophenoxymethyl Chloride
Step 1: Preparation of 4-Fluorophenoxymethyl Chloride
The 4-fluorophenol is reacted with formaldehyde and hydrochloric acid or thionyl chloride to generate 4-fluorophenoxymethyl chloride, an electrophilic intermediate.Step 2: Reaction with Piperidine
Piperidine is reacted with 4-fluorophenoxymethyl chloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an aprotic solvent such as dichloromethane or toluene. The reaction is typically performed at elevated temperatures (50–80°C) to facilitate nucleophilic substitution of the chloride by the piperidine nitrogen, yielding the free base of 2-[(4-fluorophenoxy)methyl]piperidine.Step 3: Conversion to Hydrochloride Salt
The free base is then treated with dry hydrogen chloride gas in anhydrous ether or isopropanol to form the hydrochloride salt, which precipitates out and is purified by recrystallization.
This method is widely used due to its straightforward approach and relatively high yields.
Alternative Method: Direct Synthesis via Vinyl Chloroformate Intermediate (Related Piperidine Derivatives)
A related synthetic approach involves reacting N-methyl piperidine derivatives with vinyl chloroformate to form carbamate intermediates, which upon hydrolysis and subsequent treatment with hydrogen chloride yield the hydrochloride salt of the target compound or its analogues.
Although this method is more common for related compounds (e.g., paroxetine hydrochloride), it provides insights into possible alternative synthetic strategies for fluorophenoxy-substituted piperidines.
Purification and Crystallization
The crude hydrochloride salt is typically purified by washing with solvent mixtures such as toluene/water (1:1) and drying at controlled temperatures (~50°C).
Recrystallization from isopropanol/water or ethanol/water mixtures is employed to obtain highly pure crystalline hydrochloride salt.
Use of activated charcoal and alumina filtration steps improves purity by removing colored impurities and residual solvents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, toluene, diethyl ether | Aprotic solvents preferred for substitution |
| Temperature | 25–80°C | Elevated temperatures accelerate reaction |
| Base | Sodium hydroxide, potassium carbonate | Neutralizes HCl formed, drives reaction forward |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Hydrochloride Formation | Dry HCl gas or concentrated HCl in isopropanol | Controlled addition to avoid over-acidification |
| Purification | Recrystallization, filtration with alumina | Ensures high purity and removal of by-products |
Analytical Characterization of the Product
Nuclear Magnetic Resonance (NMR):
$$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of piperidine ring protons (δ 2.5–3.5 ppm) and aromatic fluorophenoxy protons (δ 6.8–7.4 ppm). The methylene bridge protons appear around δ 4.2–4.5 ppm.Infrared Spectroscopy (IR):
Characteristic absorption bands for hydrochloride salt include N–H stretching (~3400 cm$$^{-1}$$) and aromatic C–F stretching (~1200 cm$$^{-1}$$).High-Performance Liquid Chromatography (HPLC):
Used for purity assessment (>95%) and monitoring reaction progress.Mass Spectrometry (MS):
Confirms molecular ion peak consistent with the hydrochloride salt.
Research Findings and Notes
The choice of solvent during hydrolysis or substitution significantly affects product purity and yield. For example, using toluene instead of methyl cellosolve reduces unwanted transesterification by-products and allows lower reaction temperatures, improving the final product quality.
Crystallization conditions impact the hydration state of the hydrochloride salt, with different drying and compression protocols yielding either anhydrate or hemihydrate forms, which may influence stability and handling.
The stereochemistry of the piperidine ring (trans or cis isomers) can be controlled via choice of starting materials and reaction conditions, affecting the pharmacological profile of downstream products.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Product Form | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 4-Fluorophenoxymethyl chloride + piperidine | Base (NaOH/K2CO3), solvent (DCM/toluene), 50–80°C | Hydrochloride salt via HCl gas | Simple, high yield, scalable | Requires handling of HCl gas |
| 2 | N-methyl piperidine derivative + vinyl chloroformate | Dry methylene dichloride, nitrogen atmosphere, reflux | Hydrochloride salt | Useful for related analogues | More steps, specialized reagents |
| 3 | Free base + concentrated HCl in isopropanol | Low temperature crystallization (0–5°C) | Crystalline hydrochloride salt | High purity, controlled crystallization | Requires precise temperature control |
Q & A
Q. What are the standard synthetic routes for 2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-fluorophenol derivatives with a piperidine scaffold bearing a methylene linker. Key steps include:
- Alkylation : Using 4-fluorophenol and a chloromethyl-piperidine precursor in anhydrous ethanol or methanol under basic conditions (e.g., NaOH/KCO) .
- Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt. Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (40–60°C to avoid side reactions), and stoichiometric ratios (1:1.2 for phenol:alkylating agent). Yields range from 60–85% depending on purification methods (e.g., column chromatography) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, fluorophenoxy substitution, and methylene linker placement. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while piperidine protons resonate at δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 254.1) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
Q. What preliminary biological activities have been reported for this compound?
Piperidine derivatives with fluorophenoxy groups are often explored for CNS and antimicrobial applications. Preliminary in vitro studies suggest:
- Dopamine receptor modulation : IC values in the low micromolar range via radioligand displacement assays .
- Antimicrobial activity : Moderate inhibition of Gram-positive bacteria (MIC = 32 µg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during scale-up?
- Solvent selection : Replace ethanol with DMF to enhance solubility of intermediates, reducing byproduct formation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
- Process analytics : Implement inline FTIR to monitor reaction progression and terminate at >90% conversion .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-analysis : Compare structural analogs (e.g., 4-[(4-Chlorophenoxy)methyl]piperidine HCl) to identify substituent effects on activity .
- Dose-response curves : Ensure IC/EC values are derived from ≥3 independent replicates to account for variability .
Q. What advanced computational and experimental methods elucidate its conformational dynamics?
- Molecular dynamics (MD) simulations : Predict binding poses with dopamine receptors using AMBER or GROMACS force fields .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions (if crystals are obtainable) .
- Solid-state NMR : Analyze salt forms (e.g., hydrochloride vs. free base) to assess stability .
Q. What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?
- ADMET studies :
- Solubility : Use shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4 (plasma) .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Toxicity screening : Zebrafish embryo models for acute toxicity (LC) and mammalian cell lines (e.g., HepG2) for hepatotoxicity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition >200°C, but hydrolysis occurs in aqueous solutions at pH >8.0 .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenoxy group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
